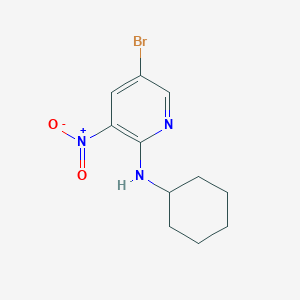

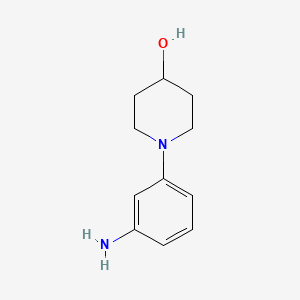

5-Bromo-N-cyclohexyl-3-nitropyridin-2-amine

Übersicht

Beschreibung

“5-Bromo-2-nitropyridin-3-amine” is a chemical compound with the molecular formula C5H4BrN3O2 . It has a molecular weight of 218.01 . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .

Molecular Structure Analysis

The molecular structure of “5-Bromo-2-nitropyridin-3-amine” consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with a bromo group at the 5th position, a nitro group at the 2nd position, and an amino group at the 3rd position .Physical And Chemical Properties Analysis

“5-Bromo-2-nitropyridin-3-amine” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Transformation Processes

Large Scale Synthesis : A study detailed the synthesis of 5-Bromo-2-nitropyridine, a closely related compound, from its amine via hydrogen peroxide oxidation. This was conducted on a large scale with a focus on achieving high conversion, low impurity content, and reproducibility, which is relevant for industrial applications (Agosti et al., 2017).

Amination Catalysis : Research demonstrates the catalyzed amination of polyhalopyridines, including 5-bromo-2-chloropyridine, providing insights into selective amination processes which could be relevant for derivatives of 5-Bromo-N-cyclohexyl-3-nitropyridin-2-amine (Ji et al., 2003).

NMR Studies

- Structural Analysis : NMR studies of substituted nitropyridines, including those similar to 5-Bromo-N-cyclohexyl-3-nitropyridin-2-amine, provide insights into their structural properties, which are crucial for understanding their chemical behavior and potential applications (Nudelman & Cerdeira, 1986).

Chemical Reactions and Applications

Copper Catalyzed Amination : Another study explored the conversion of bromopyridine into aminopyridine under copper catalysis, highlighting a method that could be applicable for the transformation of 5-Bromo-N-cyclohexyl-3-nitropyridin-2-amine (Lang et al., 2001).

C-N Couplings in Synthesis : Research on palladium-catalyzed C-N couplings of aryl and heteroaryl bromides and chlorides, including those similar to the compound , sheds light on efficient synthesis methods for complex amines (Reddy et al., 2008).

Nitropiperidones Synthesis : The synthesis of nitropiperidones, using a process involving Michael addition and cyclization, may provide insights into potential pathways for modifying or utilizing 5-Bromo-N-cyclohexyl-3-nitropyridin-2-amine (Ruano et al., 2008).

Crystal Engineering : A study on the crystal engineering of noncentrosymmetric structures based on 2-amino-5-nitropyridine may offer insights into the crystalline properties and potential applications of 5-Bromo-N-cyclohexyl-3-nitropyridin-2-amine (Fur et al., 1996).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Eigenschaften

IUPAC Name |

5-bromo-N-cyclohexyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN3O2/c12-8-6-10(15(16)17)11(13-7-8)14-9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBKXAUXUUUXMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=C(C=N2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674446 | |

| Record name | 5-Bromo-N-cyclohexyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-N-cyclohexyl-3-nitropyridin-2-amine | |

CAS RN |

1033202-38-8 | |

| Record name | 5-Bromo-N-cyclohexyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2,4-Dichlorophenyl)ethyl]thiourea](/img/structure/B1521607.png)

![3-[(4-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1521610.png)

![3-{[4-(Propan-2-yl)benzenesulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B1521612.png)

![3-[(Octyloxy)methyl]aniline](/img/structure/B1521615.png)

![7-Chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1521617.png)

amine](/img/structure/B1521622.png)

![5-(1-Chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1521624.png)

![[1-(4-Aminobenzoyl)piperidin-4-yl]methanol](/img/structure/B1521625.png)

![2-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]-4-methylpentan-1-one](/img/structure/B1521627.png)